N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide
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Overview
Description
N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide typically involves the reaction of 3-methoxyphenethylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of N-[2-(3-hydroxyphenyl)ethyl]benzenesulfonamide.
Reduction: Formation of N-[2-(3-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide
- N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
- N-(2,3-dimethylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position can enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H17NO3S |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-19-14-7-5-6-13(12-14)10-11-16-20(17,18)15-8-3-2-4-9-15/h2-9,12,16H,10-11H2,1H3 |
InChI Key |
YORDTQVQOFDUDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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